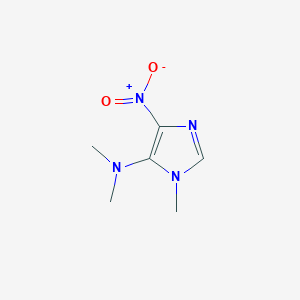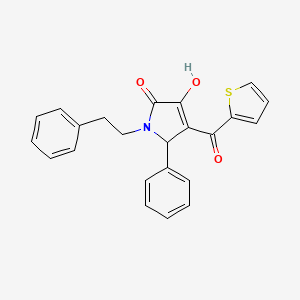![molecular formula C20H24ClNO4S B11512387 Ethyl 3-(2-chlorophenyl)-3-{[(2,4,6-trimethylphenyl)sulfonyl]amino}propanoate](/img/structure/B11512387.png)
Ethyl 3-(2-chlorophenyl)-3-{[(2,4,6-trimethylphenyl)sulfonyl]amino}propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-chlorophenyl)-3-{[(2,4,6-trimethylphenyl)sulfonyl]amino}propanoate is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups in this compound suggests potential for a wide range of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)-3-{[(2,4,6-trimethylphenyl)sulfonyl]amino}propanoate typically involves multi-step organic reactions. A common approach might include:
Formation of the Ethyl Ester: Starting with the appropriate carboxylic acid, esterification with ethanol in the presence of an acid catalyst.
Introduction of the Chlorophenyl Group: This could involve a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride.
Sulfonamide Formation: Reaction with 2,4,6-trimethylphenylsulfonyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl ester or the aromatic rings.
Reduction: Reduction reactions could target the sulfonyl group or the chlorophenyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the aromatic rings or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium methoxide.
Major Products
The major products would depend on the specific reaction conditions but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 3-(2-chlorophenyl)-3-{[(2,4,6-trimethylphenyl)sulfonyl]amino}propanoate could have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Possible antimicrobial or anti-inflammatory properties.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, if used as an antimicrobial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates. The sulfonamide group is known to interfere with folic acid synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Ethyl 3-(4-chlorophenyl)-3-{[(2,4,6-trimethylphenyl)sulfonyl]amino}propanoate: A closely related compound with a different position of the chlorine atom.
Uniqueness
Ethyl 3-(2-chlorophenyl)-3-{[(2,4,6-trimethylphenyl)sulfonyl]amino}propanoate is unique due to the specific arrangement of its functional groups, which could confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H24ClNO4S |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(2,4,6-trimethylphenyl)sulfonylamino]propanoate |
InChI |
InChI=1S/C20H24ClNO4S/c1-5-26-19(23)12-18(16-8-6-7-9-17(16)21)22-27(24,25)20-14(3)10-13(2)11-15(20)4/h6-11,18,22H,5,12H2,1-4H3 |
InChI Key |
RNEFLYUDAQNZPO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NS(=O)(=O)C2=C(C=C(C=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Adamantan-1-YL)-7,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-G]purine-6,8-dione](/img/structure/B11512312.png)
![(4E)-2-(4-fluorophenyl)-4-{[(4-methylphenyl)amino]methylene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11512317.png)
![8-Methyl-2-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11512329.png)
![N-Furan-2-ylmethyl-N-(3-p-tolyl-[1,2,4]oxadiazol-5-ylmethyl)-methanesulfonamide](/img/structure/B11512335.png)
![N-(4-Fluorophenyl)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B11512339.png)
![N-[2-(Adamantan-1-yloxy)ethyl]-2-[(5-methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide](/img/structure/B11512358.png)

![1-(3,4-dichlorophenyl)-2-[N-(5,6-dihydro-4H-1,3-thiazin-2-yl)anilino]ethanone](/img/structure/B11512363.png)

![2-[4-(2-hydroxyethyl)piperazin-1-yl]-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethanone](/img/structure/B11512367.png)
![6-Amino-4-(3,4-dihydroxyphenyl)-3-(pyridin-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11512371.png)
![4-phenyl-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11512372.png)
![2-[1-benzyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(3-chlorophenyl)acetamide](/img/structure/B11512375.png)
![2-bromo-N-{(1Z)-1-(3-fluorophenyl)-3-oxo-3-[(pyridin-3-ylmethyl)amino]prop-1-en-2-yl}benzamide](/img/structure/B11512376.png)
